molecular formula C26H26N2O3 B14982442 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B14982442
M. Wt: 414.5 g/mol
InChI Key: ZAFOTLLTCMCNQD-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide typically involves the coupling of tryptamine derivatives with substituted phenylacetic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group can enhance its solubility and bioavailability, while the indole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O3/c1-18-7-3-6-10-25(18)31-17-26(29)28-15-22(19-11-13-20(30-2)14-12-19)23-16-27-24-9-5-4-8-21(23)24/h3-14,16,22,27H,15,17H2,1-2H3,(H,28,29)

InChI Key

ZAFOTLLTCMCNQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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